molecular formula C13H18N2O4 B2583933 4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine CAS No. 2055119-27-0

4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine

Cat. No.: B2583933
CAS No.: 2055119-27-0
M. Wt: 266.297
InChI Key: ANPLGKCFHOBBTB-UHFFFAOYSA-N
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Description

4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol . It is characterized by the presence of a morpholine ring substituted with a 2-(2-methyl-4-nitrophenoxy)ethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine typically involves the reaction of 2-methyl-4-nitrophenol with 2-chloroethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine can be compared with similar compounds such as:

The presence of both the nitro and methyl groups in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

4-[2-(2-methyl-4-nitrophenoxy)ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-11-10-12(15(16)17)2-3-13(11)19-9-6-14-4-7-18-8-5-14/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPLGKCFHOBBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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